1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-
Brand Name: Vulcanchem
CAS No.: 134410-08-5
VCID: VC19104747
InChI: InChI=1S/C8H13NO/c1-8(2,3)9-5-4-7(10)6-9/h4-6,10H,1-3H3
SMILES:
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-

CAS No.: 134410-08-5

Cat. No.: VC19104747

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- - 134410-08-5

Specification

CAS No. 134410-08-5
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 1-tert-butylpyrrol-3-ol
Standard InChI InChI=1S/C8H13NO/c1-8(2,3)9-5-4-7(10)6-9/h4-6,10H,1-3H3
Standard InChI Key GCPFTQUSBKRZBD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C=CC(=C1)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(1,1-dimethylethyl)-1H-pyrrol-3-ol reflects the compound’s substitution pattern: a tert-butyl group (-C(CH3_3)3_3) at the 1-position and a hydroxyl group (-OH) at the 3-position of the pyrrole ring. Discrepancies in reported molecular formulas highlight the need for careful verification. While EvitaChem cites C7H13NO\text{C}_7\text{H}_{13}\text{NO}, ChemNet and structural analysis confirm C8H13NO\text{C}_8\text{H}_{13}\text{NO}, accounting for the tert-butyl group’s full carbon complement.

Table 1: Molecular Data Comparison

SourceMolecular FormulaMolecular Weight (g/mol)
EvitaChemC7_7H13_{13}NO127.19
ChemNet C8_8H13_{13}NO139.19
Calculated from IUPACC8_8H13_{13}NO139.19

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl and pyrrole protons. The 1H^1\text{H}-NMR spectrum typically shows:

  • A singlet at δ 1.4 ppm for the nine tert-butyl methyl protons.

  • Multiplet signals between δ 6.2–6.8 ppm for the pyrrole ring hydrogens.

  • A broad peak near δ 5.0 ppm for the hydroxyl proton, subject to solvent exchange effects .

The 13C^{13}\text{C}-NMR spectrum confirms the tert-butyl carbon at δ 28–30 ppm and the hydroxyl-bearing carbon at δ 150–155 ppm.

Structural Implications

The tert-butyl group induces significant steric hindrance, influencing reactivity and molecular packing. Density functional theory (DFT) calculations predict a dihedral angle of 15–20° between the pyrrole ring and the tert-butyl moiety, optimizing orbital overlap while minimizing steric strain .

Synthetic Methodologies

TosMIC-Based One-Pot Synthesis

A scalable route involves the reaction of tosylmethyl isocyanide (TosMIC) with trimethylacetaldehyde and acetophenone in the presence of lithium hydroxide (LiOH·H2_2O) . This method proceeds via a [3+2] cycloaddition mechanism, yielding the pyrrole core with concurrent tert-butyl incorporation.

Table 2: Key Synthetic Routes

MethodReagentsConditionsYield
TosMIC Cycloaddition TosMIC, LiOH·H2_2ORT, 12 h65–72%
Paal-Knorr Synthesis1,4-Diketones, NH3_3Reflux, acidic50–60%
Buchwald-HartwigAryl halides, Pd catalyst80°C, 24 h45–55%

Reaction Optimization

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is miscible with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Thermal gravimetric analysis (TGA) indicates decomposition onset at 210°C, with the tert-butyl group fragmenting before pyrrole ring degradation.

Acid-Base Behavior

The hydroxyl group (pKa9.2\text{p}K_a \approx 9.2) permits deprotonation under basic conditions, forming a resonance-stabilized anion that enhances electrophilic substitution reactivity .

Applications and Functional Derivatives

Materials Science

The compound’s rigid structure and π-conjugation make it a candidate for organic semiconductors. Time-resolved microwave conductivity (TRMC) measurements show charge carrier mobilities of 10310^{-3} cm2^2/V·s in thin-film configurations.

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral pyrrolidine derivatives could expand utility in asymmetric catalysis. Preliminary work using Jacobsen’s thiourea catalysts has achieved 75% ee for related compounds.

Polymeric Materials

Copolymerization with thiophene monomers enhances electroluminescence efficiency in organic light-emitting diodes (OLEDs). Current research targets external quantum efficiencies >15%.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator